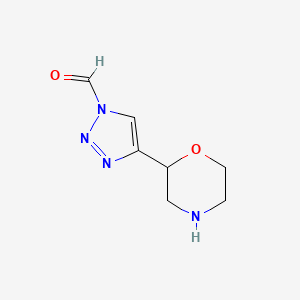
Methanone, 4-Morpholinyl-1H-1,2,3-triazol-1-yl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, 4-Morpholinyl-1H-1,2,3-triazol-1-yl- is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material sciences .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 4-Morpholinyl-1H-1,2,3-triazol-1-yl- typically involves “click” chemistry, a term used to describe a set of highly efficient and reliable reactions. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the cycloaddition of an azide and an alkyne to form a 1,2,3-triazole ring . The reaction is usually carried out in an aqueous medium, which makes it environmentally friendly .
Industrial Production Methods
Industrial production of triazole derivatives often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors has been reported to enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
Methanone, 4-Morpholinyl-1H-1,2,3-triazol-1-yl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol .
科学的研究の応用
Methanone, 4-Morpholinyl-1H-1,2,3-triazol-1-yl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Used in the production of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of Methanone, 4-Morpholinyl-1H-1,2,3-triazol-1-yl- involves its interaction with specific molecular targets. For example, it has been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound binds to the colchicine binding site of tubulin, preventing its polymerization .
類似化合物との比較
Methanone, 4-Morpholinyl-1H-1,2,3-triazol-1-yl- can be compared with other triazole derivatives such as:
1-(Benzyl)-1H-1,2,3-triazol-4-yl: Known for its cytotoxic activity against cancer cells.
1,2,4-Triazole: Widely used in pharmaceuticals for its antifungal and antibacterial properties.
3-Nitro-1H-1,2,4-triazol-1-yl: Used in the synthesis of energetic materials.
The uniqueness of Methanone, 4-Morpholinyl-1H-1,2,3-triazol-1-yl- lies in its specific molecular structure, which allows it to interact with unique molecular targets and exhibit distinct biological activities .
特性
分子式 |
C7H10N4O2 |
|---|---|
分子量 |
182.18 g/mol |
IUPAC名 |
4-morpholin-2-yltriazole-1-carbaldehyde |
InChI |
InChI=1S/C7H10N4O2/c12-5-11-4-6(9-10-11)7-3-8-1-2-13-7/h4-5,7-8H,1-3H2 |
InChIキー |
NIRKMVGGRIBEAI-UHFFFAOYSA-N |
正規SMILES |
C1COC(CN1)C2=CN(N=N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


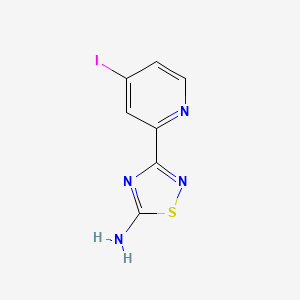
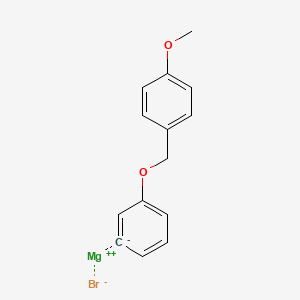
![Methanone,(4-chlorophenyl)[4-(4-fluorophenyl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12638371.png)
![Methyl [(3S,4S)-3,4-dimethylcyclopentylidene]acetate](/img/structure/B12638373.png)
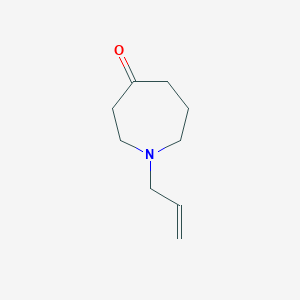

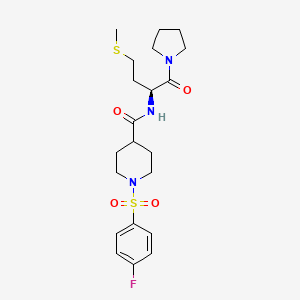
![1-Piperidinecarboxylic acid, 4-[(1R)-1-[3-[3-fluoro-4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl]ethoxy]-, 1,1-dimethylethyl ester](/img/structure/B12638389.png)
![1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-4-methoxybenzene](/img/structure/B12638397.png)
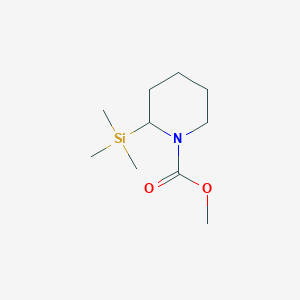
![1H-IMidazo[4,5-c]pyridine-1-carboxylic acid, 4-[bis[(1,1-diMethylethoxy)carbonyl]aMino]-, 1,1-diMethylethyl ester](/img/structure/B12638406.png)
![2-Amino-5-{[(5-chloropyrazin-2-yl)amino]methyl}phenol](/img/structure/B12638414.png)
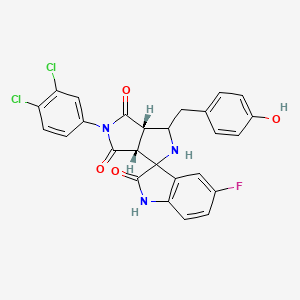
![4-Chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B12638427.png)
